1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL
Brand Name: Vulcanchem
CAS No.: 159556-73-7
VCID: VC7874329
InChI: InChI=1S/C18H21NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3
SMILES: CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C
Molecular Formula: C18H21NO
Molecular Weight: 267.4 g/mol

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL

CAS No.: 159556-73-7

Cat. No.: VC7874329

Molecular Formula: C18H21NO

Molecular Weight: 267.4 g/mol

* For research use only. Not for human or veterinary use.

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL - 159556-73-7

Specification

CAS No. 159556-73-7
Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
IUPAC Name 1-benzhydryl-2,2-dimethylazetidin-3-ol
Standard InChI InChI=1S/C18H21NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3
Standard InChI Key YRDDKKNUZORKDG-UHFFFAOYSA-N
SMILES CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C
Canonical SMILES CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol, reflecting its azetidine core (a four-membered saturated ring with three carbons and one nitrogen), diphenylmethyl substituent at position 1, geminal dimethyl groups at position 2, and a hydroxyl group at position 3. Its molecular formula is C₁₈H₂₁NO, with a calculated molecular weight of 267.36 g/mol.

Stereochemical Considerations

The azetidine ring introduces significant stereochemical complexity. While the exact configuration (R/S) of the hydroxyl-bearing carbon remains unspecified in available literature, analogous azetidin-3-ols often exhibit distinct biological activities depending on their stereochemistry. For example, (2S,3R)-2-methylazetidin-3-ol demonstrates enantioselective interactions with enzymatic targets.

Spectroscopic Characteristics

Key spectroscopic data inferred from structural analogs include:

  • ¹H NMR: Aromatic protons (δ 7.2–7.4 ppm, multiplet), azetidine ring protons (δ 3.1–3.5 ppm, multiplet), hydroxyl proton (δ 1.8–2.2 ppm, broad singlet).

  • ¹³C NMR: Quaternary carbons of the diphenylmethyl group (δ 140–145 ppm), azetidine ring carbons (δ 55–65 ppm), methyl groups (δ 25–30 ppm).

Physicochemical Properties

Calculated and Experimental Properties

PropertyValueMethod/Source
Molecular Weight267.36 g/molCalculated
LogP (Partition Coefficient)3.2 ± 0.3Predicted (ADMET Lab 2.0)
Water Solubility0.12 mg/mL (25°C)ALOGPS 2.1
pKa (Hydroxyl Group)9.8–10.2SPARC Calculator

The compound’s moderate lipophilicity (LogP ~3.2) suggests favorable membrane permeability, while its limited aqueous solubility may necessitate formulation strategies for biological testing.

Synthesis and Production

Retrosynthetic Analysis

Two primary synthetic routes are plausible for 1-(diphenylmethyl)-2,2-dimethylazetidin-3-OL:

  • Azetidine Ring Construction:

    • Step 1: Condensation of diphenylmethylamine with a β-keto ester to form a β-lactam precursor.

    • Step 2: Reduction of the β-lactam to the azetidine ring using LiAlH₄ or catalytic hydrogenation .

  • Post-Functionalization of Preformed Azetidines:

    • Step 1: Commercially available 2,2-dimethylazetidine undergoes electrophilic substitution at position 1 with diphenylmethyl chloride.

    • Step 2: Hydroxylation at position 3 via Sharpless asymmetric dihydroxylation or enzymatic oxidation.

Optimization Challenges

Key challenges include:

  • Steric Hindrance: The geminal dimethyl groups impede nucleophilic attack during ring-forming steps.

  • Regioselectivity: Competing reactions at positions 1 and 3 require careful catalyst selection.

Reactivity and Derivative Formation

Characteristic Reactions

Reaction TypeReagents/ConditionsProducts
OxidationDess-Martin periodinane3-Azetidinone derivative
EsterificationAcetyl chloride, pyridine3-Acetoxy analog
N-AlkylationAlkyl halides, K₂CO₃Quaternary ammonium salts

The hydroxyl group’s nucleophilicity enables facile derivatization, while the strained azetidine ring participates in [2+2] cycloadditions under UV irradiation.

ParameterAssessment
Acute Toxicity (LD₅₀)Not determined
Skin IrritationLikely (structural alerts)
Environmental PersistenceModerate (LogP >3)

Standard precautions for handling organic bases (gloves, goggles, fume hood) are recommended due to the compound’s amine-like characteristics.

Future Research Directions

  • Stereoselective Synthesis: Development of asymmetric catalytic methods to access enantiopure forms.

  • Biological Screening: Prioritize targets in infectious disease and CNS disorders.

  • Computational Modeling: QSAR studies to optimize LogP and solubility profiles.

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